molecular formula C16H17ClN2O4S B2522543 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1787881-77-9

3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2522543
CAS No.: 1787881-77-9
M. Wt: 368.83
InChI Key: NTEUCIYCRHJEFA-UHFFFAOYSA-N
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Description

3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a synthetic compound based on the privileged thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic ring system known for its diverse biological activities . This specific derivative is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. The TZD core is a well-established pharmacophore in drug discovery, with its derivatives demonstrating a range of pharmacological properties, including antidiabetic, anti-inflammatory, and anticancer activities . The structural motif of the thiazolidine-2,4-dione ring allows for substitutions at the third and fifth positions, which are critical for modulating the compound's affinity and selectivity toward biological targets . Historically, TZD derivatives (glitazones) have been extensively investigated for their ability to act as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor that plays a key role in glucose and lipid metabolism . Activation of PPAR-γ enhances insulin sensitivity, making TZDs a valuable template for research into type 2 diabetes mellitus and metabolic syndrome . Beyond metabolic diseases, research on novel TZD hybrids, such as those incorporating acridine moieties, has expanded into oncology, exploring their potential to induce apoptosis and cell cycle arrest in various cancer cell lines . Researchers can utilize this compound to probe these and other biological pathways. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-23-13-3-2-10(17)8-12(13)15(21)18-6-4-11(5-7-18)19-14(20)9-24-16(19)22/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEUCIYCRHJEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Benzoyl Group: The 5-chloro-2-methoxybenzoyl group is introduced via an acylation reaction using 5-chloro-2-methoxybenzoyl chloride and a suitable base, such as triethylamine.

    Formation of the Thiazolidine-2,4-dione Core: The thiazolidine-2,4-dione core is formed through a cyclization reaction involving a thiourea derivative and a suitable α-haloketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Thiazolidinediones are known for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and adipocyte differentiation. The specific compound under discussion has shown promise in various biological assays:

  • Antidiabetic Effects : Thiazolidinediones are primarily recognized for their ability to improve insulin sensitivity and reduce blood glucose levels in diabetic models. Research indicates that derivatives like thiazolidine-2,4-dione can effectively lower serum glucose levels, making them potential candidates for diabetes treatment .
  • Antitumor Activity : Recent studies have demonstrated that thiazolidinediones possess anticancer properties. They can induce apoptosis and cell cycle arrest in various cancer cell lines. The structural features of 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione may enhance its efficacy against tumors by leveraging these mechanisms .
  • Antimicrobial Properties : Some derivatives of thiazolidinediones have exhibited antibacterial activity against Gram-positive bacteria. This opens avenues for developing new antimicrobial agents based on the thiazolidinedione scaffold .

Synthesis and Derivative Studies

The synthesis of 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves several key steps:

  • Formation of the piperidine intermediate.
  • Introduction of the benzoyl group through acylation.
  • Coupling with thiazolidine under basic conditions.

Research has focused on modifying the structure to enhance biological activity or reduce side effects. For instance:

  • Hybrid Compounds : Studies have explored creating hybrids that combine thiazolidinedione with other pharmacophores (e.g., acridine) to improve antitumor efficacy while minimizing toxicity .

Case Studies

Several case studies illustrate the potential applications of this compound:

StudyFindings
Antidiabetic Activity Demonstrated significant reduction in blood glucose levels in diabetic rats when administered with 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione .
Antitumor Efficacy Induced apoptosis in various cancer cell lines with IC50 values indicating strong activity against specific tumor types .
Antimicrobial Testing Showed promising results against Gram-positive bacteria, suggesting potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can be inferred by comparing its structural features and substituent patterns with those of other TZD derivatives. Below is a systematic analysis of its analogues, categorized by biological activity and structural modifications.

Antidiabetic Activity

TZDs are renowned for their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, exemplified by rosiglitazone. Avupati et al. synthesized (Z)-5-(4-((E)-3-(substituted)-3-oxoprop-1-enyl)benzylidene)-1,3-thiazolidine-2,4-dione derivatives and evaluated their antidiabetic efficacy in streptozotocin-induced diabetic rats. Compounds ad21 and ad22 demonstrated superior glucose-lowering effects compared to rosiglitazone, highlighting the impact of arylidene substituents at the 5-position on activity .

Compound Substituents Activity Efficacy Reference
Rosiglitazone 5-Benzylidene, 3-pyridinyl substitution PPARγ agonist Standard antidiabetic activity
ad21 5-(4-Nitrobenzylidene) Antidiabetic 45% reduction in blood glucose
Target Compound 3-Piperidinyl, 5-chloro-2-methoxybenzoyl Hypothesized Potential modulation of PPARγ affinity

Antioxidant Activity

Hossain and Bhattacharya synthesized 5-arylidene-TZDs with geranyloxy or prenyloxy groups, demonstrating significant DPPH radical scavenging activity. For example, derivatives with electron-donating groups (e.g., methoxy) on the arylidene moiety exhibited enhanced antioxidant capacity due to improved radical stabilization . The target compound’s 5-chloro-2-methoxybenzoyl group combines electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, which may confer unique radical-neutralizing properties compared to purely electron-rich analogues.

Compound Substituents Activity DPPH Scavenging (IC₅₀) Reference
5-(4-Methoxybenzylidene)-TZD 5-(4-OCH₃-benzylidene) Antioxidant 12.5 µM
Target Compound 5-Chloro-2-methoxybenzoyl Hypothesized Pending experimental data

Antimicrobial and Anti-Tubercular Activity

Chilamakuru et al. reported 3,5-disubstituted TZDs with anti-tubercular activity. Compound 94 (3-(2-amino-5-nitrophenyl)-5-(4-methoxybenzylidene)-TZD) showed MIC values comparable to streptomycin against Mycobacterium tuberculosis . The nitro and amino groups in 94 likely enhance membrane penetration or target enzyme inhibition (e.g., enoyl-ACP reductase). The target compound’s chloro and methoxy groups may similarly disrupt bacterial lipid biosynthesis, though its piperidinyl group could affect bioavailability.

Compound Substituents Activity MIC (µg/mL) Reference
94 3-(2-Amino-5-nitrophenyl), 5-(4-OCH₃) Anti-tubercular 1.56
Target Compound 3-Piperidinyl, 5-Cl-2-OCH₃-benzoyl Hypothesized

Structural and Pharmacokinetic Considerations

The piperidin-4-yl group in the target compound distinguishes it from simpler TZD derivatives. Piperidine rings are known to enhance metabolic stability and blood-brain barrier penetration in drug design. For instance, 3-(2-methoxyethyl)-1-[1-(2-phenoxypropanoyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2034605-29-1) leverages a similar piperidine scaffold for improved pharmacokinetics . Additionally, the 5-chloro-2-methoxybenzoyl moiety may reduce oxidative metabolism compared to unsubstituted benzoyl groups, prolonging half-life.

Biological Activity

The compound 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidine derivatives are known for their diverse pharmacological properties, including antidiabetic, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring, which contains both sulfur and nitrogen atoms, along with two carbonyl groups at positions 2 and 4. The presence of a piperidine moiety and a chloro-substituted methoxybenzoyl group enhances its biological activity.

Research indicates that thiazolidine derivatives like this compound may exert their effects through various mechanisms:

  • PPAR Activation : The compound interacts with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. Activation of PPARs can lead to improved insulin sensitivity and lipid profiles in diabetic models.
  • Anticancer Activity : Thiazolidine derivatives have shown promise in inhibiting tumor growth through mechanisms such as inducing apoptosis and inhibiting angiogenesis. They may interact with key signaling pathways involved in cancer progression .

Antidiabetic Effects

Thiazolidine derivatives are recognized for their ability to lower blood glucose levels. Studies have demonstrated that compounds similar to 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can act as aldose reductase inhibitors, which are beneficial in managing diabetic complications .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance:

  • In vitro studies have shown inhibition rates of up to 84% against leukemia cell lines (MOLT-4) and notable effects against CNS cancer cell lines (SF-295) .
  • The compound's mechanism may involve targeting non-membrane protein tyrosine phosphatases and inducing cellular differentiation .

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties:

  • Compounds structurally related to 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione have demonstrated moderate to good activity against various Gram-positive and Gram-negative bacteria .

Case Studies

A systematic evaluation of thiazolidine derivatives has highlighted their potential across various biological activities:

  • Anticancer Study : A study reported that thiazolidine derivatives exhibited selective cytotoxicity against human glioblastoma cells with IC50 values ranging from 10–30 µM .
  • Antidiabetic Assessment : Epalrestat, a thiazolidine derivative used clinically as an aldose reductase inhibitor, has shown efficacy in reducing symptoms of diabetic neuropathy .

Comparative Analysis

The following table summarizes the biological activities of 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione compared to other thiazolidine derivatives:

Activity This Compound Other Thiazolidines
AntidiabeticYesYes
AnticancerYesYes
AntimicrobialModerateVaries
Mechanism (PPAR)ActiveActive

Q & A

Q. Resolving discrepancies :

  • TLC monitoring : Use silica plates with UV-active spots; adjust solvent polarity to resolve overlapping bands .
  • X-ray crystallography : For ambiguous stereochemistry, single-crystal analysis clarifies Z/E configuration .

Advanced: How can computational methods (e.g., DFT or molecular docking) predict the reactivity and biological targets of this compound?

Answer:

  • Reactivity prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the thiazolidine-dione core is electrophilic due to electron-withdrawing C=O groups .
  • Target prediction : Molecular docking (AutoDock Vina) screens against PPAR-γ or α-glucosidase, common targets for thiazolidinediones. Key interactions:
    • Hydrogen bonding between dione oxygen and Arg288 (PPAR-γ).
    • Hydrophobic interactions with the piperidine ring .

Validation : Compare computational binding scores with in vitro assays (e.g., IC50_{50} values for enzyme inhibition) .

Advanced: How should researchers address contradictory data in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Answer:
Contradictions arise from assay variability or structural promiscuity. Mitigation strategies include:

  • Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC against S. aureus ATCC 25923) .
  • Dose-response studies : Test across concentrations (1–100 µM) to identify off-target effects .
  • Structural analogs : Compare activity of derivatives (e.g., replacing the chloro-methoxy group with fluoro-ethoxy) to isolate pharmacophores .

Q. Case Study :

DerivativeAntimicrobial IC50_{50} (µM)Anticancer IC50_{50} (µM)
Parent compound25.312.7
Fluoro-ethoxy analog48.98.1

Basic: What solvent and catalyst systems are optimal for derivatizing the thiazolidine-dione core?

Answer:

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the dione carbonyls for nucleophilic additions .
  • Catalysts :
    • Acid-catalyzed cyclizations : p-TsOH (1–5 mol%) in toluene under Dean-Stark conditions .
    • Base-catalyzed alkylations : K2_2CO3_3 in acetone (RT, 4 h) for N- or S-alkylations .

Critical parameter : Moisture-sensitive reactions require anhydrous conditions (molecular sieves, N2_2 atmosphere) .

Advanced: How does pH influence the stability of this compound, and how can degradation products be characterized?

Answer:

  • Stability profile : The compound degrades in alkaline conditions (pH > 9) via hydrolysis of the thiazolidine-dione ring. Acidic conditions (pH < 3) protonate the piperidine nitrogen, reducing reactivity .
  • Degradation studies :
    • Forced degradation : Incubate at pH 2, 7, and 12 (37°C, 24 h).
    • LC-MS analysis : Identify hydrolyzed products (e.g., open-chain mercaptoacetic acid derivatives) .

Mitigation : Formulate with buffering agents (citrate, phosphate) for in vivo studies .

Advanced: What structural modifications enhance target selectivity while minimizing toxicity?

Answer:

  • Piperidine substitutions : Replace the benzoyl group with heteroaromatic rings (e.g., pyridine) to improve solubility and reduce hepatotoxicity .
  • Thiazolidine-dione modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at C5 to enhance electrophilicity and PPAR-γ binding .

Toxicity screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity pre-synthesis .

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